molecular formula C12H20ClN3O3 B2416262 4-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-amine;hydrochloride CAS No. 2241139-40-0

4-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-amine;hydrochloride

Cat. No.: B2416262
CAS No.: 2241139-40-0
M. Wt: 289.76
InChI Key: BYCZHZXPXTVSSH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-amine;hydrochloride typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups, making it a convenient and practical approach.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, purification processes, and ensuring the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction could produce amine derivatives.

Scientific Research Applications

4-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-amine;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The 1,2,4-oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to a range of biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-amine;hydrochloride is unique due to its specific structure, which combines the oxadiazole ring with an oxan-4-amine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3.ClH/c13-12(3-7-17-8-4-12)11-14-10(15-18-11)9-1-5-16-6-2-9;/h9H,1-8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCZHZXPXTVSSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)C3(CCOCC3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241139-40-0
Record name 4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-amine hydrochloride
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